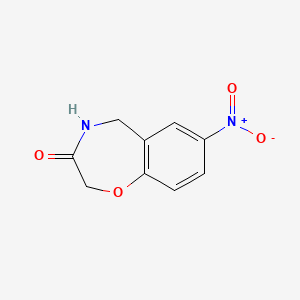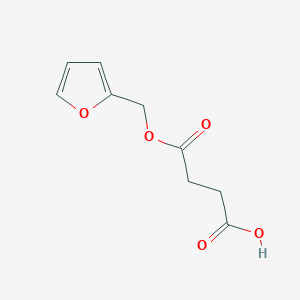![molecular formula C21H26FN5O B5512503 4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5512503.png)
4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine" is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications.
Synthesis Analysis
The synthesis of compounds similar to "this compound" involves multi-step processes. For example, Eskola et al. (2002) described the synthesis of a related compound through electrophilic fluorination of a precursor, employing palladium catalysis in an inert solvent. The process includes steps like the introduction of a trimethylstannyl leaving group and purification for injection (Eskola et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often characterized using techniques like X-ray crystallography. For instance, Özbey et al. (1998) determined the crystal and molecular structure of a related compound, revealing specific angles and conformations of the molecule's rings (Özbey et al., 1998).
Chemical Reactions and Properties
Research by Carceller et al. (1993) on similar compounds demonstrated their potential to participate in various chemical reactions and possess properties like antiemetic and analgesic activities (Carceller et al., 1993).
科学的研究の応用
Synthesis and Chemical Properties
The synthesis of complex pyrimidine derivatives, such as "4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine," often involves multi-step reactions, including condensation, nucleophilic substitution, and catalysis. These compounds exhibit a wide range of chemical properties due to the diverse functionalities present in their structure. For example, the fluorophenyl group can enhance the molecule's lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry. Piperazine and piperidine rings are known for their ability to interact with biological targets, offering potential therapeutic benefits. The synthesis of such compounds provides insights into novel methodologies and chemical transformations, contributing to the advancement of synthetic organic chemistry (Kaya et al., 2016).
Therapeutic Applications
Pyrimidine derivatives have been extensively explored for their therapeutic potential. The structural motifs present in "this compound" are found in molecules with diverse pharmacological activities, including antitumor, antibacterial, and neurological effects. For instance, compounds with piperazine and pyrimidine structures have shown promise as anticancer agents, demonstrating potent activity against various cancer cell lines. This highlights the importance of such derivatives in the development of new therapeutic agents with improved efficacy and selectivity (Stanojković et al., 2010).
Potential for Novel Drug Discovery
The unique structural features of "this compound" and related compounds make them valuable scaffolds for drug discovery. By modifying different parts of the molecule, researchers can create derivatives with varying biological activities and pharmacokinetic profiles, facilitating the identification of novel drug candidates. This approach is particularly useful in the search for treatments for diseases with unmet medical needs, such as resistant bacterial infections and complex neurological disorders (Naito et al., 2005).
特性
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O/c22-18-6-4-17(5-7-18)16-20(28)26-14-12-25(13-15-26)19-8-9-23-21(24-19)27-10-2-1-3-11-27/h4-9H,1-3,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCHTBCMBADGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)

![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)


![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)
